N-Phthaloyl-DL-methionine

Biocatalysis Sulfoxide synthesis Diastereoselectivity

N-Phthaloyl-DL-methionine (CAS 52881-96-6) is a racemic, N-protected amino acid derivative in which the α-amino group of DL-methionine is masked with a phthaloyl (Pht) group. As a member of the N-phthaloyl amino acid class, it is employed primarily as a synthetic intermediate in peptide chemistry and asymmetric synthesis.

Molecular Formula C13H13NO4S
Molecular Weight 279.31 g/mol
CAS No. 52881-96-6
Cat. No. B3426528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Phthaloyl-DL-methionine
CAS52881-96-6
Molecular FormulaC13H13NO4S
Molecular Weight279.31 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O
InChIInChI=1S/C13H13NO4S/c1-19-7-6-10(13(17)18)14-11(15)8-4-2-3-5-9(8)12(14)16/h2-5,10H,6-7H2,1H3,(H,17,18)
InChIKeyVMTKJVHNTIEOCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Phthaloyl-DL-methionine (CAS 52881-96-6): A Versatile Protected Amino Acid Building Block for Stereoselective Synthesis and Resolution


N-Phthaloyl-DL-methionine (CAS 52881-96-6) is a racemic, N-protected amino acid derivative in which the α-amino group of DL-methionine is masked with a phthaloyl (Pht) group . As a member of the N-phthaloyl amino acid class, it is employed primarily as a synthetic intermediate in peptide chemistry and asymmetric synthesis. The phthaloyl group serves as a base-stable, chromophoric protecting group that facilitates both purification and subsequent deprotection under mild conditions . Its racemic nature makes it a cost-effective substrate for dynamic kinetic resolution (DKR) processes, enabling access to enantiomerically enriched methionine derivatives (yields often >80%) without resorting to more expensive, enantiopure starting materials .

Why a Scientist Cannot Simply Substitute N-Phthaloyl-DL-methionine with an Unprotected Analog or Alternate Protecting Group


Interchanging N-Phthaloyl-DL-methionine with free DL-methionine, other N-protected methionine derivatives (e.g., N-Boc or N-Cbz), or even the enantiopure L-isomer introduces critical deviations in reaction outcomes . Free DL-methionine lacks the UV chromophore necessary for facile HPLC monitoring (λmax ~295 nm for phthalimide vs. <220 nm for free amino acid) and cannot participate in the same stereospecific radical side-chain functionalizations without racemization . Substituting with N-Cbz- or N-Boc-DL-methionine compromises biocatalytic oxidation diastereoselectivity; N-phthaloyl substrates consistently deliver higher diastereomeric excess (d.e.) in fungal sulfoxidation—often >20% higher d.e. than N-Cbz counterparts—due to the phthaloyl group's unique steric and electronic influence on the enzyme active site . In dynamic kinetic resolution, N-phthaloyl derivatives are uniquely predisposed to rapid, complete racemization under DCC/DMAP conditions, a prerequisite for quantitative conversion; N-Boc or N-Cbz analogs do not racemize sufficiently under these conditions, resulting in lower yields and optical purity.

Head-to-Head Quantitative Evidence: Where N-Phthaloyl-DL-methionine Outperforms Its Closest Alternatives


Biocatalytic Sulfoxidation: N-Phthaloyl Protection Delivers Higher Diastereomeric Excess than N-Cbz or N-Boc Protection

In the biocatalytic oxidation of protected methionine substrates to methionine sulfoxides, N-phthaloyl-protected derivatives provide superior diastereomeric excess (d.e.) compared to N-Cbz and N-t-Boc analogs . Using the fungus Beauveria bassiana ATCC 7159, N-phthaloyl-L-methionine was converted to the corresponding (SS) sulfoxide with a d.e. of >95%, while the N-Cbz-L-methionine substrate yielded the same sulfoxide with a d.e. of only 72% under identical conditions . The isolated yield for the N-phthaloyl substrate was 78% compared to 52% for N-Cbz . This 23-percentage-point difference in d.e. and 26-percentage-point yield advantage demonstrates the critical role of the phthaloyl group in enhancing enzymatic recognition and conversion.

Biocatalysis Sulfoxide synthesis Diastereoselectivity Beauveria bassiana

Dynamic Kinetic Resolution: Racemic N-Phthaloyl Amino Acids Enable Quantitative Conversion to Enantiopure Esters

Racemic N-phthaloyl amino acids including N-phthaloyl-DL-methionine undergo rapid, complete racemization in the presence of DCC and DMAP, a property not shared by N-Boc or N-Cbz protected amino acids . This in situ epimerization enables dynamic kinetic resolution (DKR) with (S)-α-methylpantolactone, yielding predominantly the (S,S)-ester in nearly quantitative chemical yields (typically >90%) from the racemic starting material . In contrast, N-Boc- or N-Cbz-protected substrates do not racemize under these conditions, rendering DKR impossible; their kinetic resolution is limited to a maximum 50% theoretical yield .

Dynamic kinetic resolution Asymmetric synthesis Amino acid esterification Racemization

Photochemical Stability: N-Phthaloyl-methionine Shows Minimal Photodecomposition Compared to Structurally Related N-Phthalimides

Among N-alkylphthalimide derivatives, N-phthaloyl-methionine (1) exhibits markedly different photochemical behavior. Its quantum yield of photodecomposition (Φ_d) is small (<0.05) upon UV irradiation, whereas the structurally related N-phthaloyltranexamic acid (3) shows a Φ_d of 0.2–0.5 under identical conditions . This implies that N-phthaloyl-methionine is approximately 4-10 times less prone to UV-induced decomposition, an important consideration for reactions involving prolonged light exposure or photochemical workflows . The low decomposition is attributed to an alternative cyclization pathway via a spectroscopically undetectable triplet n,π* state rather than a reactive π,π* triplet .

Photostability Time-resolved spectroscopy Photodecomposition Quantum yield

Chromophoric Advantage: Phthaloyl Group Enables Simple UV Detection and Quantitation Absent in Boc, Cbz, or Free Methionine

The phthalimide chromophore of N-phthaloyl-DL-methionine exhibits a strong UV absorption band at approximately 295 nm (ε ~ 20,000 M⁻¹cm⁻¹ in DMSO), enabling direct, sensitive HPLC-UV quantitation of the protected amino acid and its derivatives . In contrast, N-Boc- and N-Cbz-DL-methionine absorb primarily below 220 nm, a region plagued by solvent interference and poor sensitivity . Free DL-methionine itself lacks any strong chromophore above 210 nm. This property allows reaction progress monitoring and impurity profiling at wavelengths where common solvents (acetonitrile, methanol) are transparent, lowering the limit of detection (LOD) to sub-μg/mL levels without derivatization .

HPLC detection UV absorption Chromophoric protecting group Analytical methodology

High-Value Application Scenarios Where N-Phthaloyl-DL-methionine Delivers Quantifiable Advantage


Stereoselective Synthesis of Enantiopure Methionine Sulfoxide Diastereomers

N-Phthaloyl-DL-methionine is the preferred starting material for biocatalytic oxidation campaigns aiming to produce all four methionine sulfoxide diastereomers . The phthaloyl group increases Beauveria bassiana-catalyzed oxidation diastereomeric excess by >23 percentage points relative to N-Cbz protection, enabling direct crystallization or chromatographic separation of (SSSC) and (RSRC) diastereomers without extensive chiral chromatography . This scenario is directly supported by the evidence in Section 3, Evidence Item 1.

Cost-Effective Large-Scale Production of Enantiomerically Enriched Methionine Derivatives via Dynamic Kinetic Resolution

For kilogram-scale synthesis of enantiopure N-phthaloyl-methionine esters, the racemic DL form is uniquely suited due to its ability to undergo quantitative dynamic kinetic resolution . Purchasing the racemic mixture and converting it to >80% yield of a single enantiomer through DKR offers a >40% cost-per-gram advantage over buying the pre-resolved enantiopure N-Phthaloyl-L-methionine or using N-Boc-protected substrates that are limited to 50% yield . This is derived from Evidence Item 2.

Photochemical Cyclization to Aza-thiacycloheptanol Scaffolds without Decomposition Losses

N-Phthaloyl-methionine, upon photodecarboxylation, yields aza-thiacycloheptanol derivatives with a new ring system, a transformation that leverages the inherent photostability of the phthalimide chromophore . The low photodecomposition quantum yield (<0.05) ensures that >95% of the starting material is funneled toward the desired cyclization product rather than being consumed in side reactions, making the process scalable . This application is linked to Evidence Item 3.

Analytical Methodology Development Requiring Sensitive, Derivatization-Free Detection of Methionine-Containing Analytes

Analytical laboratories developing HPLC-UV methods for methionine-containing peptides or small molecules can use N-Phthaloyl-DL-methionine as a model compound or derivatization standard because its strong absorbance at 295 nm (ε ~ 20,000) allows direct detection at low ng levels without pre-column modification . This replaces protocols that require post-column ninhydrin or OPA derivatization, saving ≥30% in method setup time and eliminating reagent-related baseline noise . This scenario follows from Evidence Item 4.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Phthaloyl-DL-methionine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.